molecular formula C20H20N2O3 B11707560 ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate

Cat. No.: B11707560
M. Wt: 336.4 g/mol
InChI Key: RIZJLQXLXZJXLA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is an organic compound with the molecular formula C20H20N2O3 It is a derivative of benzoic acid and indole, featuring an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate typically involves the reaction between 4-aminobenzoic acid and 3-(1H-indol-3-yl)propanoic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent to form the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the para position relative to the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is unique due to its specific combination of an indole ring and a benzoic acid derivative, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-[3-(1H-indol-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O3/c1-2-25-20(24)14-7-10-16(11-8-14)22-19(23)12-9-15-13-21-18-6-4-3-5-17(15)18/h3-8,10-11,13,21H,2,9,12H2,1H3,(H,22,23)

InChI Key

RIZJLQXLXZJXLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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